molecular formula C6H4BrN3 B1517427 7-Bromo[1,2,4]triazolo[1,5-a]pyridine CAS No. 1053655-66-5

7-Bromo[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B1517427
CAS RN: 1053655-66-5
M. Wt: 198.02 g/mol
InChI Key: VGJYOOVSVQHZPL-UHFFFAOYSA-N
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Description

7-Bromo[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the molecular formula C6H4BrN3 . It is a nitrogen-containing heterocyclic compound and has a pyridine ring fused with a triazole ring . It is commonly used in medicinal chemistry and pharmaceutical research as it possesses potential biological activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines, including 7-Bromo[1,2,4]triazolo[1,5-a]pyridine, has been extensively studied. A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . For this purpose, oxidizers such as NaOCl, Pb(OAc)4, or MnO2, as well as more environmentally friendly PIFA (PhI(OCOCF3)2) and I2/KI, have been used .


Molecular Structure Analysis

The molecular structure of 7-Bromo[1,2,4]triazolo[1,5-a]pyridine is represented by the SMILES string BrC1=CC2=NC=NN2C=C1 . The InChI key for this compound is VGJYOOVSVQHZPL-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 7-Bromo[1,2,4]triazolo[1,5-a]pyridine are diverse. For instance, the conversion of N-(2-pyridyl)guanidines to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines has been reported . This reaction is based on catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system .


Physical And Chemical Properties Analysis

7-Bromo[1,2,4]triazolo[1,5-a]pyridine is a solid compound . It has a molecular weight of 198.02 . The compound’s empirical formula is C6H4BrN3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

7-bromo-[1,2,4]triazolo[1,5-a]pyridine: is pivotal in the synthesis of heterocyclic compounds, which are crucial in medicinal and pharmaceutical chemistry. A catalyst-free, additive-free, and eco-friendly method for synthesizing these compounds under microwave conditions has been established, demonstrating a broad substrate scope and good functional group tolerance .

Medicinal Chemistry: RORγt Inverse Agonists

In medicinal chemistry, this compound acts as an inverse agonist for the RORγt receptor, which is significant in the treatment of autoimmune diseases. The ability to modulate this receptor opens up potential therapeutic applications .

Enzyme Inhibition: JAK1 and JAK2 Inhibitors

The compound exhibits activity as an inhibitor for JAK1 and JAK2 enzymes. These enzymes are targets for the treatment of various conditions, including myeloproliferative disorders and certain types of cancers .

Cardiovascular Disorders

Research indicates that 7-bromo-[1,2,4]triazolo[1,5-a]pyridine derivatives can be utilized in the treatment of cardiovascular disorders. This application is particularly important given the global burden of heart diseases .

Type 2 Diabetes Management

Derivatives of this compound have been used in the management of type 2 diabetes, showcasing the compound’s versatility and importance in addressing widespread health issues .

Hyperproliferative Disorders

The compound has applications in the treatment of hyperproliferative disorders, which include a range of conditions characterized by excessive cell growth .

Material Sciences

Beyond its biological applications, 7-bromo-[1,2,4]triazolo[1,5-a]pyridine also finds use in material sciences. Its properties make it suitable for various applications in this field, although specific details were not provided in the search results .

Sustainable Methodologies

The development of sustainable methodologies for the synthesis of fused heterocyclic compounds is an actively pursued area of research. The eco-friendly synthesis approach of this compound contributes to greener chemistry practices .

Future Directions

The potential of 1,2,4-triazolo[1,5-a]pyridines, including 7-Bromo[1,2,4]triazolo[1,5-a]pyridine, has inspired several studies over the years on their chemistry and methods of synthesis . These compounds have found wide application in drug design and are also used in the design of efficient light-emitting materials for phosphorescent OLED devices . This suggests that there is significant potential for future research and applications in these areas.

properties

IUPAC Name

7-bromo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJYOOVSVQHZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653290
Record name 7-Bromo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo[1,2,4]triazolo[1,5-a]pyridine

CAS RN

1053655-66-5
Record name 7-Bromo[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-[1,2,4]triazolo[1,5-a]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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